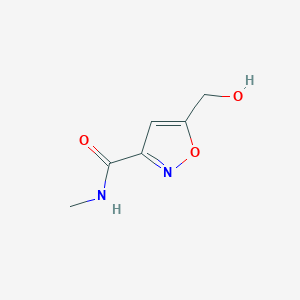

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide

Overview

Description

5-Hydroxymethylfurfural (HMF) is an organic compound formed by the dehydration of reducing sugars . It is a white low-melting solid (although commercial samples are often yellow) which is highly soluble in both water and organic solvents .

Synthesis Analysis

The synthesis of HMF has been a topic of significant study. It was first reported in 1875 as an intermediate in the formation of levulinic acid from sugar and sulfuric acid . The classical route remains, with 6-carbon sugars (hexoses) such as fructose undergoing acid-catalyzed poly-dehydration .Molecular Structure Analysis

The molecule consists of a furan ring, containing both aldehyde and alcohol functional groups . ATR-FTIR spectroscopy, Scanning Electron Microscopy (SEM), and Dynamic Light Scattering (DLS) experiments have been used to investigate the molecular structure, morphology, and growth mechanism of HMF derived humins .Chemical Reactions Analysis

The reaction pathway of HMF involves either a ring-opening mechanism and/or substitution at the α or β position via nucleophilic attack . The addition of DMSO as a co-solvent leads to significant changes in the FTIR spectra of humins .Physical And Chemical Properties Analysis

HMF has a molar mass of 126.111 g·mol −1. It has a density of 1.29 g/cm 3, a melting point of 30 to 34 °C, and a boiling point of 114 to 116 °C .Scientific Research Applications

Chemical Synthesis and Modification

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide (HMIC) is used in chemical synthesis and modification processes. For example, Pasunooti et al. (2015) described the use of bidentate auxiliaries derived from isoxazole-3-carboxamide for Pd-catalyzed C(sp(3))-H bond activation. This process, involving 5-methylisoxazole-3-carboxamide (MICA), enables selective and efficient arylation and alkylation of α-aminobutanoic acid derivatives, resulting in various γ-substituted non-natural amino acids (Pasunooti, Banerjee, Yap, Jiang, & Liu, 2015).

Organic Chemistry and Compound Synthesis

In organic chemistry, HMIC is involved in the synthesis of complex organic compounds. Martins et al. (2002) reported the one-pot synthesis of six 3-methylisoxazole-5-carboxamides and twelve 5-[(1H-pyrazol-1-yl)carbonyl]-3-methyl isoxazoles from 3-methyl isoxazole-5-carboxylic acid, demonstrating its utility in creating diverse organic molecules (Martins, Neto, Sinhorin, Bastos, Zimmermann, Rosa, Bonacorso, & Zanatta, 2002).

Biochemical Pharmacology

HMIC plays a significant role in the field of biochemical pharmacology. For instance, Vincent et al. (1984) explored the pharmacokinetics of DTIC, a chemotherapeutic agent, and its metabolism to produce HMIC. This research highlights the importance of understanding drug metabolism in different species for effective cancer treatment (Vincent, Rutty, & Abel, 1984).

Safety And Hazards

Future Directions

HMF has aroused considerable interest over the past years as an important biomass-derived platform molecule, yielding various value-added products. The synthesis of 2,5-furandicarboxylic acid (FDCA) by the electrocatalytic oxidation of HMF has attracted considerable attention . With further improvement, this process can be used in scaled-up facilities for simultaneous renewable building block and fuel production .

properties

IUPAC Name |

5-(hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O3/c1-7-6(10)5-2-4(3-9)11-8-5/h2,9H,3H2,1H3,(H,7,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUNULGLALWOMKB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=NOC(=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10454934 | |

| Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Hydroxymethyl)-N-methylisoxazole-3-carboxamide | |

CAS RN |

210641-15-9 | |

| Record name | 5-(Hydroxymethyl)-N-methyl-1,2-oxazole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10454934 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

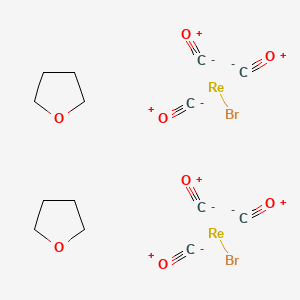

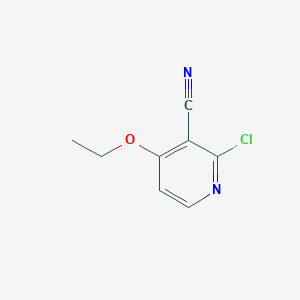

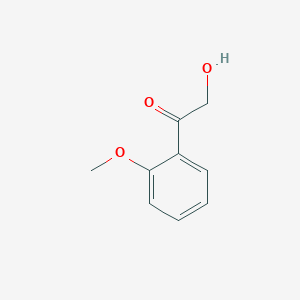

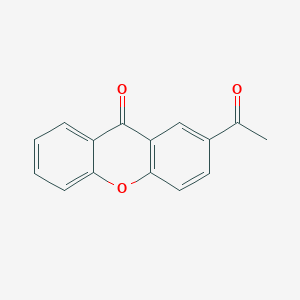

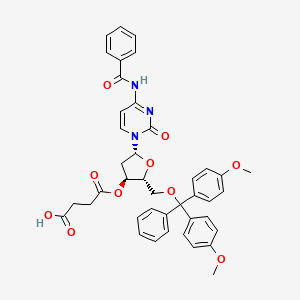

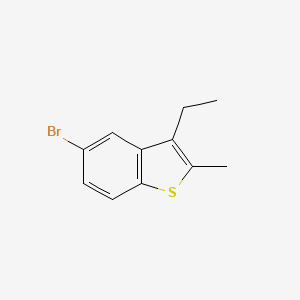

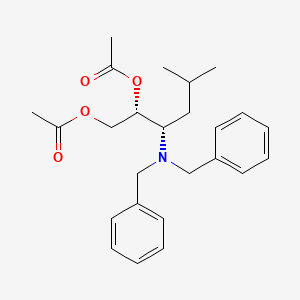

Feasible Synthetic Routes

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Chloromethyl)phenyl]-5-methyl-1,3-benzoxazole](/img/structure/B1625283.png)

![6-Chloro-imidazo[1,2-B]pyridazine-3-methanamine](/img/structure/B1625286.png)

![3-Methylthio-2-phenyl-2,4-dihydro-indeno[1,2-c]pyrazole](/img/structure/B1625295.png)